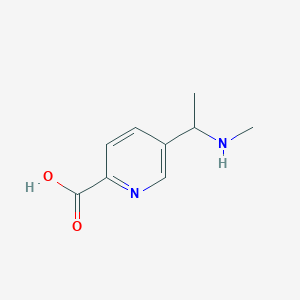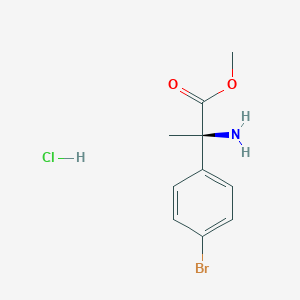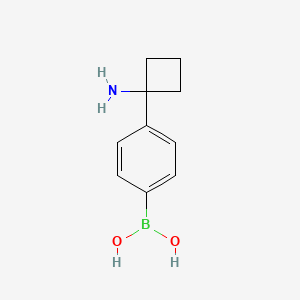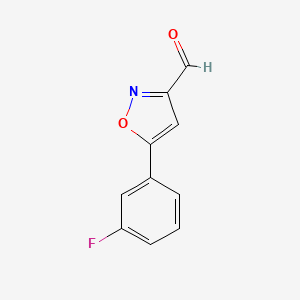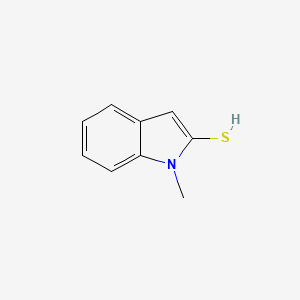
1-methyl-1H-indole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-indole-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C9H9NS. It belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The presence of both a methyl group and a thiol group on the indole ring makes this compound unique and of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-2-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methylindole with sulfur-containing reagents under specific conditions. For example, the reaction of 1-methylindole with Lawesson’s reagent or phosphorus pentasulfide can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-indole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding indole derivative without the thiol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like Lewis acids.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
1-Methyl-1H-indole-2-thiol has a wide range of applications in scientific research:
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-methyl-1H-indole-2-thiol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The thiol group can form covalent bonds with the active sites of enzymes, leading to inhibition.
Receptor Binding: The indole ring can interact with specific receptors, modulating their activity.
Redox Reactions: The compound can participate in redox reactions, affecting cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
1-Methylindole: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-Methyl-1H-indole: The methyl group is positioned differently, affecting its chemical properties.
1H-Indole-2-thiol: Lacks the methyl group, which can influence its biological activity.
Uniqueness: 1-Methyl-1H-indole-2-thiol’s combination of a methyl group and a thiol group on the indole ring makes it unique.
Propriétés
Formule moléculaire |
C9H9NS |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
1-methylindole-2-thiol |
InChI |
InChI=1S/C9H9NS/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-6,11H,1H3 |
Clé InChI |
ALZZWJDNSVLEHG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
![7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine](/img/structure/B15247632.png)
![2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone](/img/structure/B15247640.png)
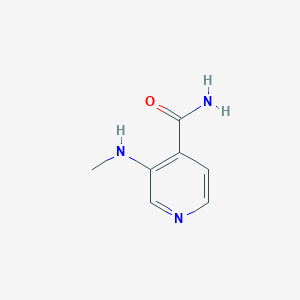
![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)


